3,4-Dihydroxyphenylpyruvic acid

Catalog No.
S600981
CAS No.
4228-66-4
M.F
C9H8O5
M. Wt
196.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dihydroxyphenylpyruvic acid

CAS Number

4228-66-4

Product Name

3,4-Dihydroxyphenylpyruvic acid

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

InChI

InChI=1S/C9H8O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,10-11H,4H2,(H,13,14)

InChI Key

LQQFFJFGLSKYIR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC(=O)C(=O)O)O)O

Synonyms

3,4-dihydroxyphenylpyruvic acid, 3,4-dihydroxyphenylpyruvic acid, alpha-(14)C-labeled, DHPPA

Canonical SMILES

C1=CC(=C(C=C1CC(=O)C(=O)O)O)O

3,4-Dihydroxyphenylpyruvic acid is an aromatic compound with the molecular formula C9H8O5C_9H_8O_5. It is a derivative of phenylpyruvic acid, characterized by two hydroxyl groups at the 3 and 4 positions of the phenyl ring. This compound is notable for its role in various biochemical pathways, particularly in the metabolism of amino acids and phenolic compounds.

  • Proton-Coupled Electron Transfer: The compound exhibits antioxidant properties through a mechanism known as concerted proton-coupled electron transfer. This involves the transfer of a hydrogen atom to reactive species, such as hydroxyl radicals, effectively neutralizing them and preventing oxidative damage .
  • Transamination: It can be metabolized to L-3,4-dihydroxyphenylalanine (L-DOPA) through transamination reactions, which are crucial in neurotransmitter synthesis .

3,4-Dihydroxyphenylpyruvic acid has demonstrated various biological activities:

  • Antioxidant Activity: Its ability to scavenge free radicals makes it a potential therapeutic agent against oxidative stress-related diseases. Studies indicate that it can effectively combat harmful reactive oxygen species in different solvent environments .
  • Neuroprotective Effects: Due to its relation to L-DOPA, it may also play a role in neuroprotection and could be beneficial in treating conditions like Parkinson's disease.

The synthesis of 3,4-dihydroxyphenylpyruvic acid can be achieved through several methods:

  • Biocatalytic Cascade Reactions: Recent advancements have shown that 3,4-dihydroxyphenylpyruvic acid can be produced from L-DOPA using biocatalytic processes, which are environmentally friendly and efficient .
  • Chemical Synthesis: Traditional organic synthesis methods involve the hydroxylation of phenylpyruvic acid derivatives followed by purification steps.

3,4-Dihydroxyphenylpyruvic acid has several applications:

  • Pharmaceuticals: Its antioxidant properties make it a candidate for developing drugs aimed at mitigating oxidative stress.
  • Nutraceuticals: It is being explored for use in dietary supplements due to its potential health benefits related to brain health and aging.

Research has focused on the interactions of 3,4-dihydroxyphenylpyruvic acid with various biological molecules:

  • Reactive Species: Studies have shown its effective interaction with hydroxyl radicals and other reactive oxygen species, highlighting its potential as an antioxidant agent .
  • Metabolic Pathways: Interaction studies indicate its role in metabolic pathways leading to neurotransmitter synthesis, particularly the conversion to L-DOPA .

Several compounds share structural similarities with 3,4-dihydroxyphenylpyruvic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
L-DOPAHydroxylated phenylalaninePrecursor to dopamine; significant in neurology
3-HydroxytyrosolHydroxylated phenolic compoundKnown for strong antioxidant properties
QuercetinFlavonoid with multiple hydroxyl groupsBroad spectrum antioxidant; anti-inflammatory
CatecholSimple dihydroxybenzeneUsed in various chemical applications

Uniqueness of 3,4-Dihydroxyphenylpyruvic Acid

What sets 3,4-dihydroxyphenylpyruvic acid apart from these compounds is its specific role in amino acid metabolism and its dual function as both an antioxidant and a precursor to neurotransmitters. This unique combination positions it as a valuable compound for therapeutic research and application in neuroprotective strategies.

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Wikipedia

3,4-dihydroxyphenylpyruvic acid

Dates

Modify: 2023-08-15

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